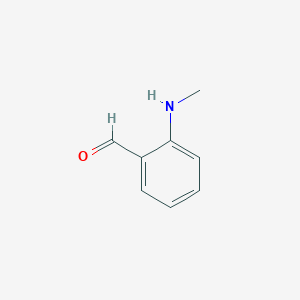

2-(Methylamino)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106926. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZGLUQDMOJDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296015 | |

| Record name | 2-(methylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7755-70-6 | |

| Record name | 7755-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)benzaldehyde

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core properties, synthesis, reactivity, and applications of 2-(Methylamino)benzaldehyde, providing field-proven insights and methodologies.

Core Identification and Physicochemical Properties

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring both an aldehyde and a secondary amine on the benzene ring, imparts unique reactivity.

Chemical Identity

-

Synonyms : N-methylanthranilaldehyde, 2-(N-methylamino)benzaldehyde[2]

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 135.17 g/mol | [1][4][3] |

| Appearance | Liquid | |

| Boiling Point | 260.7°C at 760 mmHg | [2][3] |

| Density | 1.121 g/cm³ | [2] |

| Solubility | Soluble in chloroform, DMSO, and methanol (slight) | [5] |

| Storage Temperature | 2-8°C, under inert gas atmosphere or in freezer | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not as widely documented as its dimethylamino counterpart. However, a common conceptual approach involves the controlled N-methylation of 2-aminobenzaldehyde or the formylation of N-methylaniline. A general, plausible synthetic workflow is outlined below.

Representative Synthetic Workflow: Reductive Amination

A modern and efficient method for synthesizing secondary N-methylamines involves the reductive amination of aldehydes. This can be adapted for the synthesis of related compounds and demonstrates a robust protocol.[6]

Caption: Conceptual synthesis via reductive amination.

Experimental Protocol: Synthesis via N-Methylation of 2-Aminobenzaldehyde (Illustrative)

This protocol is an illustrative example based on standard organic chemistry principles.

-

Reaction Setup : To a solution of 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq) as a base.

-

Methylation : Add methyl iodide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, filter the solid base and evaporate the solvent under reduced pressure.

-

Purification : Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final Product : Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Causality: The use of a mild base like potassium carbonate is crucial to deprotonate the amine without causing side reactions with the aldehyde group. Acetonitrile is a common polar aprotic solvent that facilitates this type of nucleophilic substitution.

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a versatile building block, particularly for the synthesis of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.[3]

Key Reactions

-

Condensation Reactions : The aldehyde group readily reacts with primary amines to form Schiff bases (imines).[7] This reactivity is fundamental in the construction of larger, more complex molecules.

-

Cyclization Reactions : The ortho-positioning of the methylamino and aldehyde groups is ideal for intramolecular cyclization reactions to form nitrogen-containing heterocycles like indoles and quinazolines.[3]

-

Reductive Amination : The aldehyde can be further functionalized through reductive amination to introduce more complex side chains.[6]

Caption: Key reaction pathways of the title compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] Its structure is a precursor to scaffolds found in a range of biologically active molecules. The ability to form heterocyclic systems like quinolines and indoles is particularly significant, as these structures are present in numerous approved drugs.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with several hazards that necessitate careful management.

GHS Hazard Classification

-

Pictograms : GHS07 (Exclamation Mark)[4]

-

Hazard Statements :

Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage is in a freezer under an inert atmosphere.[3]

-

Spill Response : In case of a spill, avoid generating dust, wear appropriate PPE, and clean up using dry methods (e.g., sweeping or vacuuming). Place spilled material in a sealed container for disposal.

Conclusion

This compound, identified by CAS number 7755-70-6, is a highly valuable and reactive intermediate in organic synthesis. Its unique structure facilitates the construction of complex heterocyclic systems that are central to pharmaceutical and materials science. Understanding its physicochemical properties, synthetic routes, and reactivity is key to leveraging its full potential. Adherence to strict safety protocols is mandatory when handling this compound due to its associated hazards. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic strategies.

References

-

PubChem. This compound | C8H9NO | CID 267569. [Link]

-

MySkinRecipes. This compound. [Link]

-

SD Fine-Chem. p-dimethylamino benzaldehyde - GHS Safety Data Sheet. [Link]

-

ACS Publications. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

-

NIST WebBook. Benzaldehyde, 2-chloro-4-dimethylamino-. [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. [Link]

-

ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

-

Pearson. Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 4-(dimethylamino)-. [Link]

-

Filo. Benzaldehyde reacts with methyl amine to give:. [Link]

Sources

- 1. This compound | C8H9NO | CID 267569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-(Dimethylamino)benzaldehyde | 579-72-6 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzaldehyde reacts with methyl amine to give: | Filo [askfilo.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Methylamino)benzaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique bifunctional nature, featuring both a nucleophilic secondary amine and an electrophilic aldehyde on an aromatic scaffold, makes it an ideal precursor for the construction of a variety of heterocyclic systems. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, characteristic reactivity, and key applications of this compound, with a particular focus on its role in the synthesis of privileged scaffolds for drug discovery, such as indoles and quinazolines. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Core Molecular and Physical Properties

This compound is a substituted aromatic aldehyde whose fundamental properties are essential for its handling, reaction setup, and analytical characterization. The ortho-disposed methylamino and formyl groups are key to its chemical reactivity.

Molecular Identity and Characteristics

The identity and primary physical characteristics of this compound are summarized in the table below, compiled from various chemical data providers.[1][2][3]

| Property | Value | Source(s) |

| Chemical Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.17 g/mol | |

| CAS Number | 7755-70-6 | |

| Appearance | Liquid | |

| Boiling Point | 260.7 °C at 760 mmHg | [2] |

| Density | 1.121 g/cm³ | [2] |

| IUPAC Name | This compound | [4] |

| InChI Key | LIZGLUQDMOJDMM-UHFFFAOYSA-N | [4] |

| SMILES | CNC1=CC=CC=C1C=O | [4] |

Spectroscopic Data

Accurate spectroscopic data is critical for reaction monitoring and final product confirmation. While a publicly available, peer-reviewed complete spectrum is elusive, typical spectral characteristics can be predicted based on its structure and data from analogous compounds.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic aldehyde proton singlet between δ 9.8-10.1 ppm. The aromatic protons will appear in the δ 6.5-7.8 ppm region, with splitting patterns dictated by their ortho, meta, and para relationships. A singlet or doublet for the N-methyl protons would likely be observed around δ 2.8-3.1 ppm, and a broad singlet for the N-H proton.

-

¹³C NMR Spectroscopy: The most downfield signal will be the carbonyl carbon of the aldehyde, typically appearing in the δ 190-195 ppm range.[5] Aromatic carbons will resonate between δ 110-155 ppm. The N-methyl carbon is expected in the δ 30-40 ppm region.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aromatic aldehyde will be prominent, typically around 1690-1715 cm⁻¹. A C-H stretch for the aldehyde proton is expected around 2720-2820 cm⁻¹. Additionally, N-H stretching and C-N stretching bands will be present.

Synthesis of this compound

Synthetic Workflow: Nucleophilic Aromatic Substitution

This method leverages the activation of the aromatic ring by the electron-withdrawing aldehyde group to facilitate nucleophilic substitution of a leaving group (e.g., fluoride) by methylamine.

Caption: Synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is illustrative, based on standard procedures for similar transformations, and requires optimization.

-

Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in a polar aprotic solvent such as DMSO, add a base like potassium carbonate (2.0 eq).

-

Reagent Addition: Add a solution of methylamine (1.5-2.0 eq, e.g., 40% in water or as a solution in THF) to the mixture at room temperature with stirring.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the dual reactivity of its functional groups, enabling intramolecular reactions to form heterocyclic systems. It is a cornerstone precursor for N-methylated indoles and quinazolines.[3]

Synthesis of N-Methylated Indoles

A key application is in the synthesis of 1-methylindoles. This can be achieved through condensation with a compound containing an activated methylene group, such as a nitroalkane, followed by reductive cyclization.

The reaction proceeds via an initial Knoevenagel or Henry-type condensation, followed by reduction of the nitro group and subsequent intramolecular cyclization.

-

Nitronate Formation & Condensation: A base abstracts a proton from the nitroalkane (e.g., nitromethane) to form a nitronate anion. This nucleophile attacks the electrophilic aldehyde carbon of this compound.

-

Dehydration: The resulting β-nitro alcohol intermediate readily dehydrates to form a conjugated nitroalkene.

-

Reductive Cyclization: The nitro group is reduced (e.g., using Fe/AcOH or catalytic hydrogenation) to an amine. The newly formed primary amine then undergoes spontaneous intramolecular cyclization by attacking the imine (formed in situ from the secondary amine), or a related pathway, leading to the indole ring after rearomatization.

Caption: Workflow for N-Methyl Indole Synthesis.

Synthesis of N-Methylated Quinazolines

Quinazolines are another class of heterocycles readily accessible from this compound. Synthesis often involves condensation with a nitrogen-containing species, such as an amine or amide, in the presence of an oxidant.[6][7]

A general method involves the oxidative coupling of 2-aminobenzylamines with other amines.[8] A similar principle can be applied using this compound.

-

Imine Formation: this compound is condensed with a primary amine (e.g., benzylamine) to form an N-substituted imine.

-

Oxidative Cyclization: The intermediate is subjected to an oxidizing agent (e.g., O₂, I₂, or DDQ) which facilitates the intramolecular C-H amination and subsequent aromatization to form the stable quinazoline ring system. The N-methyl group from the starting material remains on one of the ring nitrogens.

Applications in Drug Discovery and Medicinal Chemistry

The indole and quinazoline scaffolds are classified as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. Consequently, this compound is a valuable starting material in pharmaceutical research.[3][9]

-

Indole Derivatives: The indole nucleus is a core component of numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Indomethacin), anti-migraine agents (triptans), and a vast number of anti-cancer agents. The ability to introduce a methyl group at the N-1 position using this compound can be crucial for modulating a compound's metabolic stability, solubility, and target-binding affinity.

-

Quinazoline Derivatives: Quinazolines are renowned for their bioactivity, most notably as kinase inhibitors in oncology.[9] Marketed cancer drugs like Gefitinib, Erlotinib, and Lapatinib feature the quinazoline core. The synthesis of analogs of these drugs often requires substituted 2-aminobenzaldehyde derivatives, highlighting the importance of precursors like this compound for generating structural diversity.[10][11][12]

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. It is classified as a hazardous substance.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:[2][4]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Vendor information suggests storage in a freezer.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed or inhaled, seek immediate medical attention.

Conclusion

This compound is a synthetically powerful and commercially available intermediate whose value is firmly established in the construction of nitrogen-containing heterocycles. Its predictable reactivity allows for the streamlined synthesis of N-methylated indoles and quinazolines, which are core scaffolds in a multitude of bioactive compounds and marketed pharmaceuticals. A thorough understanding of its properties, synthetic routes, and reaction mechanisms, coupled with stringent adherence to safety protocols, enables chemists to leverage this reagent to its full potential in both academic research and industrial drug development.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound | 7755-70-6.

- Kravchenko, D. V., et al. (2018).

- Khan, I., et al. (2021).

- The Royal Society of Chemistry. (2017).

- Kaur, R., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 111-133.

- ChemicalBook. (n.d.). Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum.

- BenchChem. (2025).

- Singh, P., & Kumar, A. (2023). Synthesis of quinazolines from 2−amino−benzylamines and alcohols.

- Batcho, A. D., & Leimgruber, W. (2025). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.

- Nakagawa, H., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 849375.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- PubChemLite. (n.d.). This compound (C8H9NO).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303).

- Sigma-Aldrich. (n.d.). This compound | 7755-70-6.

- PubChem. (n.d.). This compound | C8H9NO | CID 267569.

- Park, J., et al. (2024). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Asian Journal of Organic Chemistry.

- ECHEMI. (n.d.). 7755-70-6, this compound Formula.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

- Bandgar, B. P., et al. (2010). A simple protocol for the michael addition of indoles with electron deficient olefins catalysed by TBAHS in aqueous media and their biological activity. Journal of Chemical Sciences, 122(5), 741-746.

- Park, J., et al. (2024). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Korea University Pure.

- R Discovery. (2024). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)

- ChemicalBook. (n.d.). 2-Methylbenzaldehyde(529-20-4) 13C NMR spectrum.

- MySkinRecipes. (n.d.). This compound.

- Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.

- Adegoke, O. A., & Umoh, O. E. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 19-28.

- CymitQuimica. (n.d.). This compound.

- Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.

Sources

- 1. PubChemLite - this compound (C8H9NO) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C8H9NO | CID 267569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis | Semantic Scholar [semanticscholar.org]

- 11. pure.korea.ac.kr [pure.korea.ac.kr]

- 12. discovery.researcher.life [discovery.researcher.life]

2-(Methylamino)benzaldehyde synthesis from aniline

An In-Depth Technical Guide to the Synthesis of 2-(Methylamino)benzaldehyde from Aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound, a valuable chemical intermediate, starting from aniline. The synthesis is presented as a two-stage process: the N-methylation of aniline to form N-methylaniline, followed by the regioselective formylation of this intermediate. This document delves into the mechanistic underpinnings of various established methodologies, offers detailed experimental protocols, and presents a comparative analysis of the available synthetic routes. The content is tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis, emphasizing practical insights, safety considerations, and the rationale behind procedural choices to ensure both efficiency and reproducibility.

Introduction: Significance and Synthetic Strategy

This compound is a key building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and a secondary amine, makes it a versatile precursor for the construction of a wide array of heterocyclic compounds, such as indoles and quinazolines, which are prominent scaffolds in medicinal chemistry.[1] It is also employed in the development of dyes and fluorescent materials.[1]

The synthesis from aniline is a logical and cost-effective approach, proceeding through two primary transformations:

-

N-Methylation: Introduction of a methyl group onto the nitrogen atom of aniline to produce the key intermediate, N-methylaniline.

-

Formylation: Introduction of a formyl (-CHO) group onto the aromatic ring of N-methylaniline. The electron-donating nature of the methylamino group directs this substitution primarily to the ortho and para positions.

This guide will explore the most reliable and commonly employed methods for each of these critical steps.

Figure 1: Overall synthetic workflow from aniline to this compound.

Part I: Synthesis of N-Methylaniline from Aniline

The conversion of aniline to N-methylaniline is a foundational N-alkylation reaction. The primary challenge is achieving mono-methylation while minimizing the formation of the N,N-dimethylaniline byproduct.[2] Control over stoichiometry, reaction conditions, and the choice of methylating agent is paramount.

Methodologies for N-Methylation

Several methods exist for the N-methylation of aniline, each with distinct advantages for either industrial scale-up or laboratory synthesis.

-

Alkylation with Methanol: This is a common industrial method where aniline and methanol are reacted at high temperatures (200-250 °C) and pressures in the presence of an acid catalyst like sulfuric acid or, more recently, solid-state catalysts such as copper-chromium oxides.[3][4][5] While cost-effective, it requires specialized equipment like an autoclave.[3]

-

Alkylation with Methyl Halides: Reagents like methyl iodide or methyl chloride are effective for laboratory-scale synthesis.[6] The reaction proceeds via nucleophilic substitution. A base is typically added to neutralize the hydrogen halide byproduct, driving the reaction to completion. However, controlling the reaction to prevent the formation of N,N-dimethylaniline and even quaternary ammonium salts can be challenging.[6]

-

Alkylation with Dimethyl Sulfate: Dimethyl sulfate is a potent and efficient methylating agent. The reaction can be performed in an aqueous medium, often with a base like sodium hydroxide to neutralize the sulfuric acid byproduct.[7] It is, however, extremely toxic and must be handled with extreme caution.

Comparative Analysis of N-Methylation Methods

| Method | Methylating Agent | Catalyst/Base | Conditions | Typical Yield | Advantages | Disadvantages |

| Catalytic Alkylation | Methanol | H₂SO₄ or Cu/Cr Oxides | 200-250°C, 30-200 atm | >95% | Low-cost reagents, suitable for large scale.[2][3] | Requires high pressure/temperature equipment. |

| Nucleophilic Substitution | Methyl Iodide (CH₃I) | Base (e.g., NaHCO₃) | Reflux | Variable | Good for lab scale, readily available reagents. | Difficult to control mono-alkylation, CH₃I is a toxic reagent.[6] |

| Nucleophilic Substitution | Dimethyl Sulfate | NaOH | <10°C then reflux | ~70-80% | Highly reactive and efficient.[7] | Extremely toxic and carcinogenic , byproduct disposal concerns. |

Detailed Experimental Protocol: N-Methylation using Dimethyl Sulfate

This protocol is adapted from established laboratory procedures.[7] Causality: The reaction is initially run at low temperature (<10°C) during the dropwise addition of dimethyl sulfate to control the highly exothermic reaction. The subsequent addition of NaOH neutralizes the acidic byproduct, liberating the free N-methylaniline and driving the reaction forward.

Materials:

-

Aniline (freshly distilled)

-

Dimethyl sulfate ((CH₃)₂SO₄) - (Caution: Extremely Toxic!)

-

Sodium hydroxide (NaOH), 30% aqueous solution

-

Ice

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add aniline (1.0 mol) and water (500 mL).

-

Cool the mixture in an ice-water bath to below 10°C with vigorous stirring.

-

Slowly add dimethyl sulfate (1.0 mol) dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

Next, slowly add 30% sodium hydroxide solution dropwise until the mixture is strongly alkaline (check with pH paper). This step may also be exothermic and require cooling.

-

Transfer the mixture to a separatory funnel. The organic layer containing a mixture of aniline, N-methylaniline, and N,N-dimethylaniline will separate.

-

Separate the layers and extract the aqueous layer twice with dichloromethane.

-

Combine all organic layers and wash with water, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to separate N-methylaniline from unreacted aniline and the N,N-dimethylaniline byproduct.

Part II: Formylation of N-Methylaniline

The introduction of a formyl group onto the N-methylaniline ring is an electrophilic aromatic substitution reaction. The N-methylamino group is a strong activating group and is ortho, para-directing. While the para-substituted product, 4-(Methylamino)benzaldehyde, is also formed, reaction conditions can be optimized to favor the desired ortho-isomer.

Key Formylation Methodologies

-

Vilsmeier-Haack Reaction: This is arguably the most effective and widely used method for formylating electron-rich aromatic compounds like N-methylaniline.[8][9] It utilizes a "Vilsmeier reagent," a chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[10] The reaction conditions are generally mild and the yields are high.

-

Duff Reaction: The Duff reaction uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium (e.g., acetic acid or glycerol/boric acid).[11][12] It is primarily used for the ortho-formylation of phenols but can be applied to other activated systems.[12] However, yields are often low to moderate.[11][13]

-

Gattermann and Reissert-Gattermann Reactions: These are older methods that use highly toxic reagents like hydrogen cyanide (Gattermann) or less hazardous precursors like zinc cyanide (Gattermann) or formanilides (Reissert). They are now less commonly used in laboratory settings due to the significant hazards involved.

Given its efficiency and reliability, the Vilsmeier-Haack reaction is the preferred method.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: formation of the electrophile (the Vilsmeier reagent) and the subsequent electrophilic attack on the aromatic ring.

Causality: DMF, a weak nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation (the Vilsmeier reagent). This reagent is a potent electrophile that readily attacks the electron-rich ortho position of N-methylaniline. The resulting iminium salt is stable until it is hydrolyzed during aqueous workup to yield the final aldehyde.

Sources

- 1. This compound [myskinrecipes.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. RU2270187C2 - Method for preparing n-methylaniline - Google Patents [patents.google.com]

- 6. For the conversion of aniline to Nmethyl aniline the class 12 chemistry CBSE [vedantu.com]

- 7. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. thescholarship.ecu.edu [thescholarship.ecu.edu]

An In-Depth Technical Guide to 2-(Methylamino)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)benzaldehyde is a versatile organic compound characterized by the presence of both an aldehyde and a secondary amine functional group positioned ortho to each other on a benzene ring. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a key building block for the construction of heterocyclic scaffolds, dyes, and fluorescent probes.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its diverse applications.

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of 260.7°C.[1] It is characterized by its molecular formula, C₈H₉NO, and a molecular weight of 135.16 g/mol .[1][2] Due to the presence of the polar amino and aldehyde groups, it exhibits moderate solubility in organic solvents. The compound is known to be light-sensitive, and therefore, proper storage in a dark, inert atmosphere is recommended to prevent degradation.[3][4]

| Property | Value | Source |

| CAS Number | 7755-70-6 | [2][5] |

| Molecular Formula | C₈H₉NO | [1][2][5] |

| Molecular Weight | 135.16 g/mol | [1][2] |

| Boiling Point | 260.7°C at 760 mmHg | [1] |

| Density | 1.121 g/cm³ | |

| Appearance | Liquid | |

| Solubility | Soluble in many organic solvents | |

| Storage | Store at 4°C under a nitrogen atmosphere | [2] |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between the electrophilic aldehyde and the nucleophilic secondary amine.

Reactivity of the Aldehyde Group: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. This reactivity is central to many of its synthetic applications.

-

Condensation Reactions: It readily participates in condensation reactions with primary amines to form Schiff bases (imines).[1] This reactivity is fundamental to the synthesis of various heterocyclic systems.

-

Wittig Reaction: The aldehyde functionality can be converted to an alkene via the Wittig reaction, allowing for carbon-carbon bond formation.[1][6][7]

-

Grignard Reactions: Reaction with Grignard reagents (organomagnesium halides) results in the formation of secondary alcohols after acidic workup.[8]

Reactivity of the Amino Group: The lone pair of electrons on the nitrogen atom of the methylamino group renders it nucleophilic.

-

N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to introduce a variety of substituents.

-

Intramolecular Reactions: The proximity of the amino and aldehyde groups allows for intramolecular cyclization reactions, which are pivotal in the synthesis of heterocyclic compounds like quinazolines.[1][9]

Stability: this compound is generally stable under neutral conditions but is sensitive to light.[3] It is advisable to store the compound in a cool, dark place under an inert atmosphere to prevent oxidation of the aldehyde group and other potential degradation pathways.

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reductive amination of 2-nitrobenzaldehyde.

Experimental Protocol: Synthesis via Reductive Amination

This two-step procedure involves the initial reduction of the nitro group to an amino group, followed by methylation.

Step 1: Reduction of 2-Nitrobenzaldehyde to 2-Aminobenzaldehyde

-

Materials: 2-nitrobenzaldehyde, iron powder, ammonium chloride, water, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (3 equivalents) in a 1:1 mixture of water and ethanol.

-

Add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux.

-

Slowly add a solution of 2-nitrobenzaldehyde (1 equivalent) in ethanol to the refluxing mixture.

-

Continue refluxing for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-aminobenzaldehyde.

-

Step 2: N-Methylation of 2-Aminobenzaldehyde

-

Materials: Crude 2-aminobenzaldehyde, formaldehyde (37% aqueous solution), formic acid, sodium bicarbonate solution, diethyl ether.

-

Procedure:

-

Dissolve the crude 2-aminobenzaldehyde in formic acid in a round-bottom flask.

-

Slowly add formaldehyde solution (1.1 equivalents) to the mixture while stirring.

-

Heat the reaction mixture at 100°C for 2 hours.

-

Cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. This compound | C8H9NO | CID 267569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Safe Handling of 2-(Methylamino)benzaldehyde

Executive Summary: A Proactive Stance on Safety

2-(Methylamino)benzaldehyde (CAS No. 7755-70-6) is a valuable chemical intermediate in synthetic chemistry, particularly within pharmaceutical research and development. However, its utility is accompanied by significant health hazards that demand a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a technical framework for researchers, scientists, and drug development professionals to establish a self-validating system of safety. We will dissect the compound's hazard profile, detailing the causality behind recommended handling protocols, emergency responses, and disposal methods. The core principle is proactive risk mitigation, ensuring that robust safety measures are not an afterthought but are integral to the experimental design.

Section 1: Compound Identification and Physicochemical Profile

A foundational understanding of a chemical's identity and properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 7755-70-6 | [1] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1][2] |

| Physical Form | Liquid | |

| Purity | Typically ≥96% | |

| Storage Temperature | Freezer |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is critical for appreciating the potential risks associated with its handling.[2] The primary hazards include acute oral toxicity, severe eye damage, and irritation to the skin and respiratory tract.[1][2]

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | GHS07 (Exclamation Mark) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Danger | GHS07 (Exclamation Mark) |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger | GHS05 (Corrosion) |

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Danger | GHS07 (Exclamation Mark) |

Source: PubChem, ChemicalBook[1][2]

The "Danger" signal word and the combination of pictograms immediately indicate that this chemical can cause significant, and in the case of eye contact, irreversible harm.[1][2] The causality is clear: the compound's chemical reactivity leads to corrosive and irritant effects upon contact with biological tissues.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. This begins with engineering controls designed to contain the hazard at its source, supplemented by appropriate PPE as the final barrier.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The rationale is to maintain a controlled, negative pressure environment that captures and exhausts vapors or aerosols, preventing inhalation, which can cause respiratory irritation (H335).[1][4]

-

Ventilation: General laboratory ventilation should be adequate, but it serves as a secondary control.[3] Local exhaust ventilation (i.e., a fume hood) is the primary engineering control required.[5]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6] Given the H318 classification (Causes serious eye damage), an immediate and prolonged eye flush (at least 15 minutes) is the only effective first aid measure to prevent permanent injury.[1][3][5]

Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE must directly correlate with the identified hazards.

-

Eye and Face Protection: Due to the severe risk of eye damage (H318), standard safety glasses are insufficient. One must wear tight-sealing chemical safety goggles.[3][5] For operations with a higher risk of splashing, such as transferring large volumes, a face shield must be worn in addition to goggles.[5]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears and pinholes before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface with a bare hand) and disposed of as hazardous waste. After handling, always wash hands thoroughly with soap and water.[7]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. This protects against accidental skin contact from minor splashes and spills.

-

-

Respiratory Protection: Under normal operating conditions within a functioning fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained emergency response personnel.[3][6]

Caption: PPE selection workflow for routine handling.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for minimizing exposure and preventing accidents.

Handling

-

Avoid Contact: All personal contact, including inhalation, should be strictly avoided.[7]

-

Hygiene: Do not eat, drink, or smoke in the laboratory or when handling this product.[1][7] This is a critical control to prevent ingestion, which is harmful (H302).

-

Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.[1][4][7] Ensure all containers are clearly labeled.[7]

-

Physical Damage: Avoid physical damage to containers.[7]

Storage

-

Location: Store in a cool, dry, and well-ventilated area.[4] The designated storage temperature is in a freezer.

-

Security: The substance should be stored in a locked cabinet or area, accessible only to authorized personnel.[1][7]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[6] Contact with strong oxidizers could lead to a vigorous, exothermic reaction.

-

Container Integrity: Use the original manufacturer's container or a compatible secondary container (e.g., polyethylene or polypropylene).[7] Regularly check for leaks.

Section 5: First Aid and Emergency Measures

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. All laboratory personnel must be familiar with these procedures before beginning work with the compound.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. This is a medical emergency due to the risk of serious, permanent eye damage.[1]

-

Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected skin area with plenty of soap and water.[1][7] If skin irritation occurs, seek medical attention.[1] Contaminated clothing must be laundered before reuse.[1][7]

-

Inhalation: Remove the individual from the contaminated area to fresh air.[1][3] Keep the person comfortable and at rest.[1] If breathing is difficult or if the person feels unwell, seek medical attention immediately.[1]

-

Ingestion: If the substance is swallowed, rinse the mouth with water.[1][7] Do NOT induce vomiting.[9] Call a Poison Center or doctor immediately for medical advice.[1][7]

Section 6: Accidental Release and Spill Management

A prepared response to a spill is essential for the safety of all laboratory personnel.

Spill Response Protocol

-

Evacuate & Alert: Immediately alert others in the area and evacuate personnel from the immediate vicinity of the spill.

-

Control & Ventilate: Ensure the spill is contained within a fume hood if possible. If not, restrict access to the area and increase ventilation.

-

Assess & PPE: Assess the size of the spill. For small spills, trained lab personnel may proceed. For large spills, contact the institutional Emergency Response Team. Don appropriate PPE, including chemical goggles, face shield, double gloves, and a lab coat. A respirator may be necessary if outside a fume hood.

-

Contain & Absorb: For this liquid chemical, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[7] Do not use combustible materials.

-

Collect & Neutralize: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[3]

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[7]

Caption: Step-by-step workflow for managing a chemical spill.

Section 7: Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

-

Classification: this compound and materials contaminated with it must be treated as hazardous waste.

-

Procedure: Waste should be collected in clearly labeled, sealed containers.[7] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Regulatory Compliance: Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all applicable local, regional, and national regulations.[1][7][10] Never dispose of this chemical down the drain or in general waste.[4][7]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C8H9NO | CID 267569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. aksci.com [aksci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. angenechemical.com [angenechemical.com]

A Researcher's Guide to the Solubility of 2-(Methylamino)benzaldehyde in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

The solubility of an active pharmaceutical ingredient (API) or key starting material in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. 2-(Methylamino)benzaldehyde, an important building block in organic synthesis, presents a case where readily available, comprehensive solubility data is scarce. This guide moves beyond a simple data summary, providing researchers with the theoretical framework and practical, field-proven methodologies required to predict, experimentally determine, and rigorously analyze the solubility of this compound in a range of organic solvents. We will explore predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, detail a self-validating experimental protocol based on the equilibrium shake-flask method, and discuss appropriate analytical quantification techniques.

Introduction: The Significance of Solvent Selection

This compound (C₈H₉NO, CAS: 7755-70-6) is a bifunctional aromatic compound featuring both an aldehyde and a secondary amine. This structure makes it a versatile precursor for a variety of heterocyclic compounds and other complex organic molecules. The efficiency of its use in synthesis, its purification via crystallization, and its formulation into drug delivery systems are all critically dependent on its interaction with solvents. A poorly chosen solvent can lead to low reaction yields, impurities, and difficulties in downstream processing. Therefore, a thorough understanding of its solubility profile is not merely academic but a foundational requirement for robust process development.

This guide is structured to empower the researcher. In the absence of a comprehensive, pre-existing dataset, we provide the tools to generate and interpret this critical information. We will first delve into theoretical models that allow for an initial, rational screening of potential solvents, followed by a detailed, step-by-step experimental protocol for generating precise, reliable solubility data.

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable insights into the likely solubility of a solute in various solvents, enabling a more targeted experimental design.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[1][2]. A solute is predicted to be soluble in a solvent when their respective HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely[2].

Estimating HSP for this compound:

-

Aromatic ring: Provides a significant dispersion component.

-

Aldehyde group (-CHO): Contributes to both polar and hydrogen bonding (as an acceptor).

-

Methylamino group (-NHCH₃): Contributes to polar forces and is a hydrogen bond donor and acceptor.

Based on the values for structurally similar compounds like benzaldehyde (δD=19.4, δP=7.4, δH=5.3 MPa⁰.⁵) and N-methylaniline, we can approximate the HSP for this compound. The addition of the methylamino group is expected to increase the polar (δP) and hydrogen bonding (δH) parameters compared to benzaldehyde.

Table 1: Estimated Hansen Solubility Parameters for this compound and HSP of Common Organic Solvents

| Compound/Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| This compound (Estimated) | ~19.0 | ~8.5 | ~7.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Disclaimer: The HSP values for this compound are estimations and should be used for initial solvent screening. Experimental verification is essential.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility[4][5]. It calculates the chemical potential of a molecule in a liquid by considering the interactions of the molecule's surface polarization charges[5]. This a priori predictive method does not require experimental data for parameterization, making it highly valuable for novel compounds[4].

A COSMO-RS workflow involves:

-

Quantum Chemical Calculation: A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for the isolated molecule in a virtual conductor. This generates a "sigma profile" (σ-profile), which is a histogram of the surface polarization charge density.

-

Statistical Thermodynamics: The σ-profiles of the solute and solvent are then used in statistical thermodynamics calculations to determine the chemical potentials and, subsequently, the activity coefficients and solubility.

This method can provide a more nuanced and often more accurate prediction than group-contribution methods, especially for complex molecules where intramolecular interactions are significant[6][7].

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are useful for screening, definitive solubility data must be obtained experimentally. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness[8][9].

Causality in Experimental Design

The protocol described below is designed to be self-validating. The inclusion of multiple time points for sampling is not arbitrary; it is a critical step to ensure that the system has reached thermodynamic equilibrium. A constant concentration over the final two time points provides strong evidence that true equilibrium solubility, not a transient or supersaturated state, has been measured[8]. Similarly, analyzing the residual solid post-experiment confirms the physical form of the solute, ensuring no phase transitions or solvate formation occurred during equilibration.

Figure 1: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker/incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Calibrated HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each selected solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

-

Sampling: At designated time points (e.g., 24h, 48h, and 72h), cease agitation and allow the vials to stand for a short period to let excess solid settle.

-

Phase Separation: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to separate the dissolved solute from any undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated and calibrated analytical method (see Section 4).

-

Confirmation of Equilibrium: Compare the concentrations measured at the different time points. Equilibrium is confirmed if the concentration values from the last two time points are statistically identical (e.g., within 5%)[8].

-

Solid Phase Analysis: After the final time point, recover the remaining solid from the vials, dry it, and analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm that no change in the solid form (e.g., polymorphism, solvate formation) has occurred.

Analytical Quantification

Accurate quantification of the dissolved solute is paramount. The choice of analytical technique depends on the solute's properties and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for its specificity and sensitivity. The aromatic nature of this compound makes it an excellent chromophore for UV detection.

-

Method Development: A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with or without a buffer like formic acid to ensure consistent peak shape). The detection wavelength should be set to the λ_max of this compound for maximum sensitivity.

-

Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations. The linearity of the detector response (peak area vs. concentration) must be established over the relevant concentration range.

UV-Vis Spectrophotometry

For a rapid, simpler analysis, direct UV-Vis spectrophotometry can be used, provided that the solvent does not have significant absorbance at the analyte's λ_max.

-

Procedure: A calibration curve is generated by measuring the absorbance of several standard solutions of known concentration. The absorbance of the diluted, filtered sample is then measured, and the concentration is determined using the Beer-Lambert law and the calibration curve.

-

Causality and Trustworthiness: The primary limitation is the lack of specificity. Any impurity that absorbs at the same wavelength will interfere with the measurement. Therefore, this method is best suited for pure systems and should be validated against a more specific method like HPLC if there is any doubt about sample purity.

Figure 2: Data analysis and reporting workflow.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear, tabular format, including the temperature of the measurement and the standard deviation from replicate experiments.

Table 2: Example of Experimental Solubility Data Reporting for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | [Experimental Value ± SD] | [Calculated Value] |

| Acetone | [Experimental Value ± SD] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value ± SD] | [Calculated Value] |

| Toluene | [Experimental Value ± SD] | [Calculated Value] |

| Isopropanol | [Experimental Value ± SD] | [Calculated Value] |

| n-Hexane | [Experimental Value ± SD] | [Calculated Value] |

Comparing these experimental results with the predictions from HSP and COSMO-RS allows for the validation and refinement of the theoretical models for this class of compounds. Discrepancies between predicted and experimental values can provide deeper insights into specific solute-solvent interactions not fully captured by the models.

Conclusion

While a comprehensive public database on the solubility of this compound in organic solvents is lacking, this guide provides the necessary framework for any researcher to confidently approach this challenge. By integrating theoretical prediction models like Hansen Solubility Parameters and COSMO-RS for initial solvent screening with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reliable data essential for process development, purification, and formulation. The emphasis on establishing true thermodynamic equilibrium and utilizing specific, calibrated analytical techniques ensures the integrity and trustworthiness of the results, empowering scientists to make informed decisions in their drug development endeavors.

References

-

Belmares, M., et al. (2004). Hildebrand and Hansen Solubility Parameters from Molecular Dynamics with Applications to Electronic Nose Polymer Sensors. Journal of Computational Chemistry, 25(15), 1814-1826. Available at: [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]

-

Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224-2235. Available at: [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. Available at: [Link]

-

Just, S., et al. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(43), 29193-29203. Available at: [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381-385. Available at: [Link]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]

-

Hansen Solubility Parameters. (n.d.). HSPiP Software. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters... Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments... Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

SCM. (2010). COSMO-RS Tutorial 1: create COSMO results files... [Video]. YouTube. Available at: [Link]

-

Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by HPLC. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

PROAnalytics. (2018). Introduction to UV/VIS Spectrophotometry: Using Spectrophotometer To Determine Concentration. Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Available at: [Link]

-

Liu, J., et al. (2022). UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology. Journal of Hazardous Materials, 438, 129457. Available at: [Link]

-

PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Retrieved from [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

PROAnalytics. (2018). Introduction to UV/VIS Spectrophotometry. Retrieved from [Link]

-

Nandiyanto, A.B.D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology. Available at: [Link]

-

Liu, J., et al. (2022). UV-vis spectroscopic detection of formaldehyde and its analogs. Journal of Hazardous Materials. Available at: [Link]

Sources

- 1. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kinampark.com [kinampark.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. processchemistryportal.com [processchemistryportal.com]

- 5. scm.com [scm.com]

- 6. m.youtube.com [m.youtube.com]

- 7. zenodo.org [zenodo.org]

- 8. scm.com [scm.com]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying 2-(Methylamino)benzaldehyde for Research and Development

Abstract

2-(Methylamino)benzaldehyde (CAS No. 7755-70-6) is a pivotal building block in the synthesis of a diverse range of heterocyclic compounds, pharmaceutical intermediates, and functional materials. For researchers and drug development professionals, the procurement of this reagent is a critical first step that dictates the efficiency, reproducibility, and success of subsequent synthetic work. This guide provides an in-depth technical overview of the commercial supplier landscape for this compound. It details key quality considerations, presents a workflow for supplier evaluation and material qualification, and outlines essential safety and handling protocols to ensure both scientific integrity and laboratory safety.

Introduction: The Role of Starting Material Quality

This compound, a monosubstituted benzaldehyde derivative, possesses two reactive functional groups: a secondary amine and an aldehyde. This unique structure makes it a versatile precursor in reactions such as reductive amination, condensation reactions, and the synthesis of quinolines and other nitrogen-containing heterocycles. Its applications are prevalent in the development of novel dyes, agrochemicals, and, most critically, active pharmaceutical ingredients (APIs).

The success of these sensitive synthetic applications is contingent upon the purity and consistency of the starting material. Impurities, such as regioisomers, unreacted starting materials from its own synthesis (e.g., 2-fluorobenzaldehyde or methylamine), or oxidation products (e.g., 2-(methylamino)benzoic acid), can lead to unpredictable reaction outcomes, difficult purifications, and the generation of erroneous analytical data. Therefore, a robust strategy for sourcing and qualifying this reagent is not merely a logistical step but a fundamental component of rigorous scientific methodology.

Key Purchasing Considerations & Supplier Evaluation

When sourcing this compound, researchers must look beyond price and availability. A comprehensive evaluation of the supplier and the product specifications is paramount.

Purity and Grade

Commercial suppliers typically offer this compound in purities ranging from 96% to ≥98%.[1] For most R&D applications, a purity of ≥97% is a reliable starting point. However, for applications such as reference standard generation or late-stage API synthesis, higher purity grades may be necessary. It is crucial to review the supplier's Certificate of Analysis (CoA) to understand the analytical method used to determine purity (e.g., HPLC, GC, NMR) and the profile of known impurities.

Essential Documentation

Reputable suppliers will readily provide comprehensive documentation. The following documents are critical for a thorough evaluation:

-

Certificate of Analysis (CoA): This is the most important document. It provides lot-specific data on purity, appearance, identity (confirmed by techniques like ¹H NMR or FTIR), and levels of residual solvents or water.

-

Safety Data Sheet (SDS): The SDS contains vital information on hazards, handling, storage, and emergency procedures.[2] According to available safety information, this compound is harmful if swallowed (H302) and requires careful handling with appropriate personal protective equipment (PPE).[3][4]

-

Country of Origin (COO): Important for regulatory submissions and supply chain transparency.

Major Commercial Suppliers

A variety of chemical suppliers list this compound in their catalogs. These range from large, multinational corporations to smaller, specialized chemical synthesis companies. The choice of supplier may depend on the quantity required, from milligram-scale for initial screening to kilogram-scale for pilot studies.

| Supplier | Typical Purity Offered | Notes |

| Sigma-Aldrich (Merck) | 96% | A major, well-documented supplier offering various quantities. Often provides access to CoA and other key documents online. |

| ChemScene | ≥97% | A supplier focused on bioactive molecules and chemical building blocks for research.[1] |

| Ambeed, Inc. | Varies | Listed as a supplier through platforms like Sigma-Aldrich, indicating a diverse catalog. |

| Synthonix Corporation | 96% | A US-based supplier whose products are also available through distributors like Sigma-Aldrich. |

This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct their own market analysis based on specific needs.

Incoming Material Qualification: A Self-Validating Workflow

Trust in a supplier's CoA is important, but internal verification is essential for ensuring the integrity of your research. A standardized workflow for qualifying incoming reagents establishes a self-validating system.

Caption: Workflow for qualifying incoming this compound.

Experimental Protocol: Identity and Purity Verification by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and highly effective method for confirming the identity and assessing the purity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the received this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Identity Confirmation: Compare the acquired spectrum to a reference spectrum or predicted chemical shifts. Key expected signals include:

-

An aldehyde proton (singlet, ~9.8 ppm).

-

Aromatic protons (multiplets, ~6.6-7.5 ppm).

-

An N-H proton (broad singlet, variable shift).

-

A methyl group (singlet or doublet depending on N-H coupling, ~2.9-3.0 ppm).

-

-

Purity Assessment: Integrate the peaks corresponding to the compound and compare them to the integration of any visible impurity peaks. The absence of significant unidentifiable peaks is a strong indicator of high purity. Check for the characteristic peak of the corresponding carboxylic acid impurity (~10-12 ppm, broad singlet), which can arise from oxidation.

-

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the quality of the reagent and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[4]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[5]

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][5] Recommended storage temperatures vary by supplier, with some recommending freezer storage and others 4°C.[1] Storing protected from light is also advised to prevent degradation.[5]

-

In case of Exposure:

Conclusion